molecular formula C24H29N5O B4914417 N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide

Cat. No.: B4914417
M. Wt: 403.5 g/mol
InChI Key: KXZLLDNWLGDMBB-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety, a triazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and triazole intermediates, followed by their coupling to form the final compound. Common synthetic routes include:

    Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Triazole Synthesis: The triazole ring can be formed through the Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions.

    Coupling Reaction: The final step involves coupling the quinoline and triazole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function, while the triazole ring can inhibit enzymes by binding to their active sites. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

Uniqueness

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide is unique due to its combination of a quinoline moiety and a triazole ring, which imparts it with a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c30-24(22-19-29(27-26-22)18-6-11-20-9-2-1-3-10-20)25-15-8-17-28-16-7-13-21-12-4-5-14-23(21)28/h1-5,9-10,12,14,19H,6-8,11,13,15-18H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZLLDNWLGDMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCNC(=O)C3=CN(N=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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